N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of oxazole, pyridine, and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as phosphoinositide 3-kinases (pi3ks) .
Mode of Action
It is known that similar compounds can inhibit the activity of pi3ks . The inhibition of these enzymes can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in cellular signaling pathways .
Biochemical Pathways
The inhibition of pi3ks can affect several downstream pathways, including the akt/mtor pathway, which plays a crucial role in cell survival, growth, and proliferation .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of pi3ks can lead to a decrease in cell survival, growth, and proliferation, potentially leading to apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent . The reaction is carried out at 80–85°C for 90–120 minutes, resulting in good yields and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their PI3K inhibitory activity.
Pyridin-2-yl pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory properties.
Oxazole derivatives: Exhibiting a range of biological activities, including antimicrobial and antiviral effects.
Uniqueness
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide stands out due to its unique combination of oxazole, pyridine, and thiophene rings, which confer distinct electronic and steric properties. This structural uniqueness contributes to its specific binding interactions and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(8-4-2-6-17-8)13-9-7-3-1-5-12-11(7)16-14-9/h1-6H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXKBIHWZHXEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.